molecular formula C6H5N3S B1374005 3-(Methylsulfanyl)pyrazine-2-carbonitrile CAS No. 128142-12-1

3-(Methylsulfanyl)pyrazine-2-carbonitrile

Cat. No. B1374005
CAS RN: 128142-12-1
M. Wt: 151.19 g/mol
InChI Key: LMNUFQBYLIVBKB-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family. It is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) .


Synthesis Analysis

The synthesis of pyrazine derivatives has been achieved through various methods including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution . The high selectivity of 6-phenyl-3-phenylthio-pyrazinecarbonitrile could be produced in a good yield (86%) from the reaction with the presence of excess trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular formula of this compound is C6H5N3S. Its molecular weight is 151.19 g/mol.


Chemical Reactions Analysis

Pyrazinecarbonitrile is used as a precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . It is also an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrazole Derivatives: 3-(Methylsulfanyl)pyrazine-2-carbonitrile derivatives have been synthesized for various applications. For instance, 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized from reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine, demonstrating the compound's utility in creating new chemical structures (Lipin et al., 2020).
  • Spectroscopic Analysis: Spectroscopic studies, including infrared, Raman, and electronic absorption spectroscopy along with DFT calculations, have been used to understand the structural and spectral characteristics of related compounds like 2-pyranones and 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile (Thul et al., 2010).

Biological Activity and Tuberculostatic Properties

  • Tuberculostatic Activity: Compounds like N'-[bis(methylsulfanyl)methylidene]pyrazine-2-carbohydrazide have shown moderate activity against Mycobacterium tuberculosis. This suggests the potential of this compound derivatives in developing tuberculostatics (Szczesio et al., 2011).

Safety and Hazards

The safety data sheet for Pyrazine-2-carbonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

3-methylsulfanylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNUFQBYLIVBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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